molecular formula C21H17BrClNO2 B286536 N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide

N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide

Cat. No. B286536
M. Wt: 430.7 g/mol
InChI Key: BUTKBVHNDSXADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the phenyltropane family of drugs and has been found to have a number of interesting properties that make it useful for a variety of different applications.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide is complex and not fully understood. Studies have shown that the compound acts as a potent dopamine reuptake inhibitor, which can lead to increased dopamine levels in the brain. This increase in dopamine levels can lead to a number of different effects, including increased alertness, improved cognitive function, and increased motivation.
Biochemical and Physiological Effects
N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide has a number of different biochemical and physiological effects. Studies have shown that the compound can increase dopamine levels in the brain, which can lead to increased alertness, improved cognitive function, and increased motivation. Additionally, the compound has been found to have analgesic properties and can reduce pain in animal models.

Advantages and Limitations for Lab Experiments

N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide has a number of advantages and limitations for use in lab experiments. One of the main advantages of the compound is its ability to act as a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, the compound's potency and potential for abuse make it a challenging compound to work with, and researchers must take precautions to ensure that it is used safely and responsibly.

Future Directions

There are a number of different future directions for research involving N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide. One potential area of research involves the study of the compound's effects on different neurotransmitters and their interactions with each other. Additionally, researchers may be interested in exploring the compound's potential as a treatment for a variety of different conditions, including depression, anxiety, and chronic pain. Finally, further research may be needed to fully understand the compound's mechanism of action and its potential for abuse.

Synthesis Methods

The synthesis of N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide is a complex process that involves a number of different chemical reactions. The most common method for synthesizing this compound involves the use of a reaction between 2-bromo-4-chlorophenol and benzhydryl chloride in the presence of an acid catalyst. This reaction produces the intermediate 2-(2-bromo-4-chlorophenoxy)benzhydryl chloride, which is then reacted with acetic anhydride to produce N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide.

Scientific Research Applications

N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide has a number of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's effects on the central nervous system. Studies have shown that N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide has a high affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. This makes it a useful tool for studying the effects of dopamine on behavior and cognition.

properties

Molecular Formula

C21H17BrClNO2

Molecular Weight

430.7 g/mol

IUPAC Name

N-benzhydryl-2-(2-bromo-4-chlorophenoxy)acetamide

InChI

InChI=1S/C21H17BrClNO2/c22-18-13-17(23)11-12-19(18)26-14-20(25)24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,25)

InChI Key

BUTKBVHNDSXADL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

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